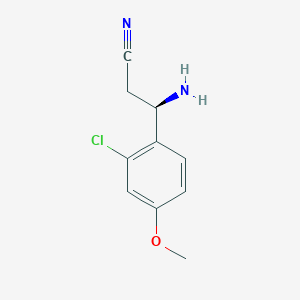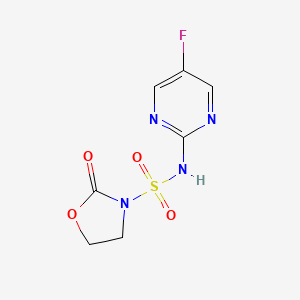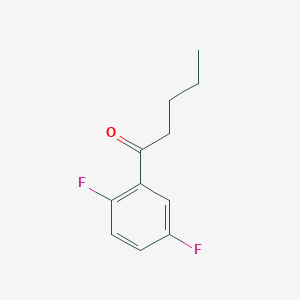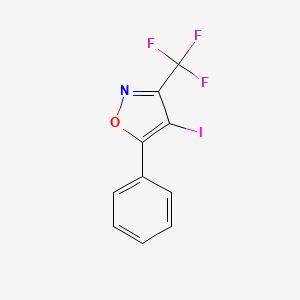![molecular formula C13H10N2O2 B13055811 6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a pyridine ring fused to a benzoxazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with salicylaldehyde in the presence of a catalyst to form the desired benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques.
化学反応の分析
Types of Reactions
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzoxazine compounds.
科学的研究の応用
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of 6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring.
Imidazo[1,2-a]pyridine: Features an imidazole ring fused to a pyridine ring.
Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring.
Uniqueness
6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties
特性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
6-pyridin-2-yl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C13H10N2O2/c16-13-8-17-12-5-4-9(7-11(12)15-13)10-3-1-2-6-14-10/h1-7H,8H2,(H,15,16) |
InChIキー |
CDUAPEBMQJIQOC-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)


![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
![2-(hydroxyamino)-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13055786.png)




![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)

